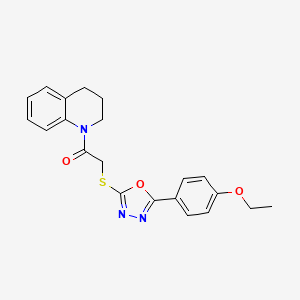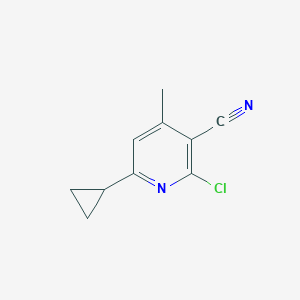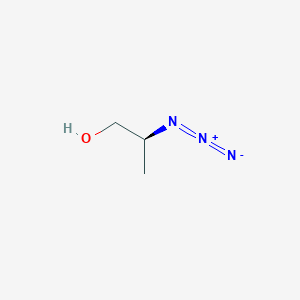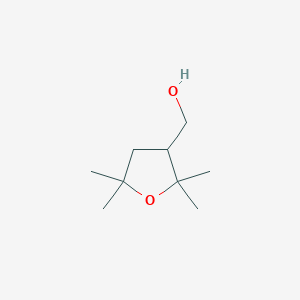
3-(2-Aminoethyl)-5-(3-chlorophenyl)thiazolidine-2,4-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Aminoethyl)-5-(3-chlorophenyl)thiazolidine-2,4-dione hydrochloride is a chemical compound with the molecular formula C11H12ClN2O2S.HCl. It is also known as D-cycloserine hydrochloride and is commonly used in scientific research for its unique properties. D-cycloserine hydrochloride is a white, crystalline powder that is soluble in water and has a melting point of 152-154°C.
Mécanisme D'action
D-cycloserine hydrochloride acts as a partial agonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a critical role in learning and memory processes, and its dysfunction has been implicated in various neurological and psychiatric disorders. By enhancing the activity of the NMDA receptor, D-cycloserine hydrochloride may improve cognitive function and alleviate symptoms of these disorders.
Biochemical and Physiological Effects
D-cycloserine hydrochloride has been shown to increase the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. It also enhances the activity of the glutamate transporter, which is responsible for the uptake of glutamate, a key neurotransmitter involved in learning and memory processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of D-cycloserine hydrochloride is its ability to enhance the efficacy of cognitive behavioral therapy, which is a non-invasive and cost-effective treatment for various psychiatric disorders. Additionally, it has a relatively low toxicity profile and is well-tolerated by most patients. However, its effects may be limited by its partial agonist activity, which may not be sufficient to fully activate the NMDA receptor.
Orientations Futures
There are several potential future directions for the study of D-cycloserine hydrochloride. One area of interest is its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, it may have neuroprotective effects and could be investigated for its potential use in the prevention or treatment of neurodegenerative disorders such as Parkinson's disease and Huntington's disease. Finally, further research is needed to fully elucidate the mechanisms of action of D-cycloserine hydrochloride and to identify potential therapeutic targets for its use in the treatment of various disorders.
Conclusion
In conclusion, D-cycloserine hydrochloride is a unique chemical compound that has been extensively studied for its potential therapeutic effects in the treatment of various neurological and psychiatric disorders. Its partial agonist activity at the NMDA receptor makes it a promising candidate for enhancing the efficacy of cognitive behavioral therapy and improving cognitive function. However, further research is needed to fully understand its mechanisms of action and to identify potential therapeutic targets for its use in the treatment of these disorders.
Méthodes De Synthèse
The synthesis of D-cycloserine hydrochloride involves the reaction of D-serine with thionyl chloride to form D-serine chlorosulfonate. This intermediate is then reacted with 3-chlorobenzaldehyde to form 3-(2-Aminoethyl)-5-(3-chlorophenyl)thiazolidine-2,4-dione. Finally, the product is treated with hydrochloric acid to obtain D-cycloserine hydrochloride.
Applications De Recherche Scientifique
D-cycloserine hydrochloride has been extensively studied for its potential therapeutic effects in the treatment of various neurological and psychiatric disorders. It has been shown to enhance the efficacy of cognitive behavioral therapy for anxiety disorders, obsessive-compulsive disorder, and post-traumatic stress disorder. Additionally, it has been investigated for its potential use in the treatment of schizophrenia, Alzheimer's disease, and depression.
Propriétés
IUPAC Name |
3-(2-aminoethyl)-5-(3-chlorophenyl)-1,3-thiazolidine-2,4-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S.ClH/c12-8-3-1-2-7(6-8)9-10(15)14(5-4-13)11(16)17-9;/h1-3,6,9H,4-5,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJQAPOAPCLUIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2C(=O)N(C(=O)S2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminoethyl)-5-(3-chlorophenyl)thiazolidine-2,4-dione hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-bromobenzamide](/img/structure/B2627700.png)
![[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B2627701.png)
![N-(3-acetylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2627702.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2627703.png)

![4-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2627705.png)




![4-(Difluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2627715.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2627717.png)

